N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

Catalog No.
S8397376
CAS No.
M.F
C19H25NO2
M. Wt
299.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

Product Name

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine

IUPAC Name

N,N-dibenzyl-1,3-dimethoxypropan-2-amine

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C19H25NO2/c1-21-15-19(16-22-2)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3

InChI Key

KEGXRIJVKWNGJA-UHFFFAOYSA-N

SMILES

COCC(COC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

COCC(COC)N(CC1=CC=CC=C1)CC2=CC=CC=C2

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine is an organic compound characterized by its unique structure, which includes two benzyl groups and two methoxy groups attached to a propan-2-amine backbone. Its molecular formula is C17H23N2O2, and it is typically presented as a colorless to light yellow liquid. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its ability to act as both a nucleophile and a substrate in various

  • Oxidation: This compound can be oxidized to form corresponding oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction processes, often yielding primary amines through the use of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The compound can also engage in nucleophilic substitution reactions, where it acts as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds.

Research into the biological activity of N,N-dibenzyl-1,3-dimethoxypropan-2-amine suggests potential pharmacological properties. It has been investigated for its interaction with various biological targets, including enzymes and receptors. Its structural features may confer unique properties that could be beneficial in drug design and development.

The synthesis of N,N-dibenzyl-1,3-dimethoxypropan-2-amine can be achieved through several methods:

  • Mannich Reaction: This method involves the reaction of formaldehyde with a secondary amine in the presence of an aldehyde. The reaction typically requires a catalyst and can yield high purity products.
  • Alkylation: The compound can also be synthesized through alkylation processes where benzyl chloride reacts with 1,3-dimethoxypropan-2-amine under suitable conditions (e.g., in the presence of a base).
  • Amination: Direct amination of suitable precursors can lead to the formation of this compound, often involving controlled reaction conditions to minimize side products.

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine has several applications across different fields:

  • Organic Synthesis: It serves as a versatile reagent for the synthesis of various organic compounds.
  • Pharmaceutical Development: Investigated for its potential role as an intermediate in the synthesis of pharmaceuticals.
  • Biochemical Research: Used in studies related to enzyme activity and biochemical pathways due to its nucleophilic properties.

Studies have shown that N,N-dibenzyl-1,3-dimethoxypropan-2-amine interacts with various biological molecules, which may influence its pharmacological profile. Its ability to form stable complexes with proteins or enzymes suggests potential uses in drug design, particularly in targeting specific pathways involved in disease mechanisms.

Several compounds share structural similarities with N,N-dibenzyl-1,3-dimethoxypropan-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-1,3-dimethoxypropaneSimilar amine functionalityOften used as a solvent and reagent
N,N-Dibenzyl-methylamineContains two benzyl groupsPrimarily used in catalysis
1,3-Dimethoxypropan-2-amineLacks the dibenzyl moietyMore soluble in water; used as an organic reagent
N,N-Dibenzyl-1-methoxypropan-2-amineOne methoxy group instead of twoDifferent reactivity profile due to reduced sterics

Uniqueness

N,N-Dibenzyl-1,3-dimethoxypropan-2-amine stands out due to its dual functionality as both an amine and ether. This unique combination allows it to participate in a broader range of

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

299.188529040 g/mol

Monoisotopic Mass

299.188529040 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types